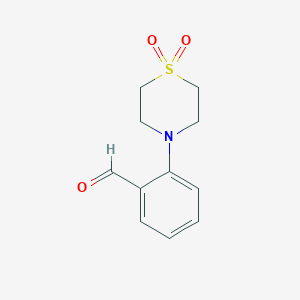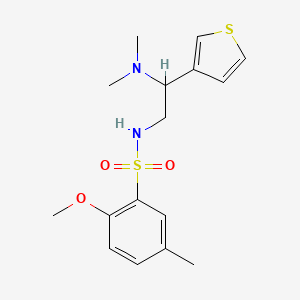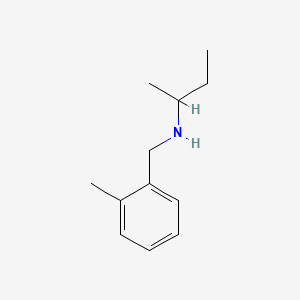
N-(2-methylbenzyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of a compound like “N-(2-methylbenzyl)butan-2-amine” would likely involve the reaction of an amine with a suitable organic compound. Amines can be synthesized by various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “N-(2-methylbenzyl)butan-2-amine” can be deduced from its name. It likely contains a butan-2-amine group (a four-carbon chain with an amine group on the second carbon) and a 2-methylbenzyl group (a benzyl group with a methyl group on the second carbon) attached to the nitrogen of the amine .Chemical Reactions Analysis
Amines, including “N-(2-methylbenzyl)butan-2-amine”, can undergo a variety of chemical reactions. They can react with carbonyl compounds to form imines, also known as Schiff bases . They can also react with strong acids to form ammonium salts . The specific reactions that “N-(2-methylbenzyl)butan-2-amine” can undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methylbenzyl)butan-2-amine” would depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The presence of the benzyl group could also influence its properties .Scientific Research Applications
Environmental Remediation and Wastewater Treatment
N-(2-methylbenzyl)butan-2-amine, due to its structural characteristics, could potentially interact with environmental contaminants. Studies on similar compounds, such as parabens and nitrogen-containing derivatives, have shown that they can act as weak endocrine disrupters and are of interest due to their presence in aquatic environments and potential for biodegradation. For instance, research on parabens, which share functional groups with N-(2-methylbenzyl)butan-2-amine, highlights their occurrence, fate, and behavior in aquatic environments, emphasizing the need for efficient removal techniques from wastewater to mitigate their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Material Science and Polymer Chemistry
The application of nitrogen-containing derivatives from renewable sources like soybean oil demonstrates the potential of N-(2-methylbenzyl)butan-2-amine in the development of novel materials. Such derivatives have been used to produce a range of materials, including surfactants and polymers, indicating the versatility of nitrogen-containing compounds in material science applications (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).
Adsorption and Chelation for Pollution Control
The interactions of metal ions with chitosan-based sorbents have been extensively reviewed, highlighting the ability of nitrogen-containing groups (such as amines) to adsorb metal cations through chelation. This suggests that compounds like N-(2-methylbenzyl)butan-2-amine could be explored for the decontamination of effluents, recovery of valuable metals, and development of new materials or processes involving metal-loaded chitosan (Guibal, 2004).
Catalysis and Chemical Synthesis
Amine-functionalized materials, including metal-organic frameworks (MOFs), have shown significant promise in catalysis and CO2 capture applications due to the strong interaction between CO2 and basic amino functionalities. The functionalization with amino groups enhances the adsorption capacity and selectivity for CO2, suggesting that N-(2-methylbenzyl)butan-2-amine could be of interest in designing materials for environmental applications and catalysis (Lin, Kong, & Chen, 2016).
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11(3)13-9-12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHSGWPPGNEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)butan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

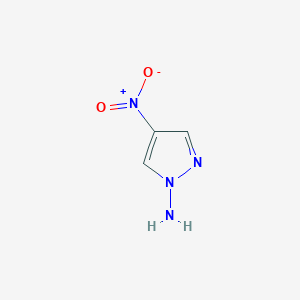
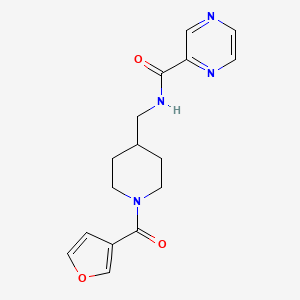
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)
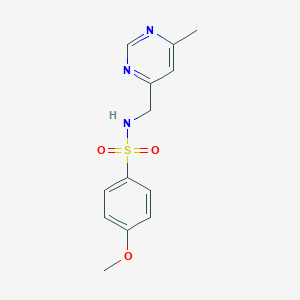

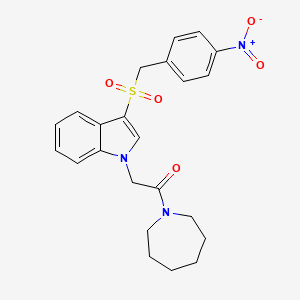
![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)
![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)
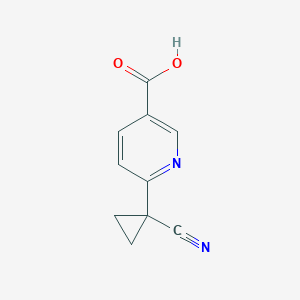

![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)
